molecular formula C22H17N3O4 B402360 N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

Cat. No.: B402360
M. Wt: 387.4g/mol
InChI Key: NJVLVKJAWHIPAL-UHFFFAOYSA-N
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Description

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide typically involves the reaction of 2-aminophenol with substituted aryl aldehydes under specific conditions. One common method involves using a Cu2O catalyst in dimethyl sulfoxide (DMSO) at room temperature for 2-5 hours, resulting in high yields of the desired benzoxazole derivatives . Other methods may involve different catalysts and solvents, depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs well-organized synthetic methodologies that utilize 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. These methods may include the use of nanocatalysts, metal catalysts, and ionic liquid catalysts to achieve high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide include other benzoxazole derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

InChI

InChI=1S/C22H17N3O4/c1-13-10-14(2)20-19(11-13)24-22(29-20)15-6-8-17(9-7-15)23-21(26)16-4-3-5-18(12-16)25(27)28/h3-12H,1-2H3,(H,23,26)

InChI Key

NJVLVKJAWHIPAL-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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